molecular formula C10H12N4S B13829895 1-(1,3-Benzothiazol-2-yl)-2-ethylguanidine

1-(1,3-Benzothiazol-2-yl)-2-ethylguanidine

Cat. No.: B13829895
M. Wt: 220.30 g/mol
InChI Key: KKBDNCAVQLYSCG-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-2-ethylguanidine is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in various fields Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzothiazol-2-yl)-2-ethylguanidine typically involves the reaction of 2-aminobenzothiazole with ethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzothiazol-2-yl)-2-ethylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)-2-ethylguanidine has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 1-(1,3-Benzothiazol-2-yl)-2-ethylguanidine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Uniqueness: 1-(1,3-Benzothiazol-2-yl)-2-ethylguanidine stands out due to its unique combination of the benzothiazole ring and ethylguanidine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N4S

Molecular Weight

220.30 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-2-ethylguanidine

InChI

InChI=1S/C10H12N4S/c1-2-12-9(11)14-10-13-7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3,(H3,11,12,13,14)

InChI Key

KKBDNCAVQLYSCG-UHFFFAOYSA-N

Canonical SMILES

CCN=C(N)NC1=NC2=CC=CC=C2S1

Origin of Product

United States

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